6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614678
InChI: InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)
SMILES:
Molecular Formula: C9H10F3NO5
Molecular Weight: 269.17 g/mol

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC18614678

Molecular Formula: C9H10F3NO5

Molecular Weight: 269.17 g/mol

* For research use only. Not for human or veterinary use.

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C9H10F3NO5
Molecular Weight 269.17 g/mol
IUPAC Name 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)
Standard InChI Key QOLUCNMESQIQBI-UHFFFAOYSA-N
Canonical SMILES C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Stereochemistry

The core structure of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid consists of a fused bicyclo[3.2.0]heptane system, where the nitrogen atom occupies the 3-position, and a ketone group is present at the 6-position . The stereochemistry is explicitly defined as rel-(1S,2S,5R), indicating the relative configuration of chiral centers . The TFA component, with the formula C2HF3O2\text{C}_2\text{HF}_3\text{O}_2, forms a stable salt via protonation of the bicyclic amine, as evidenced by the canonical SMILES representation:
O=C([C@@H](NC[C@]12[H])[C@@]2([H])CC1=O)O.O=C(O)C(F)(F)F\text{O=C([C@@H](NC[C@]12[H])[C@@]2([H])CC1=O)O.O=C(O)C(F)(F)F} .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC9H10F3NO5\text{C}_9\text{H}_{10}\text{F}_3\text{NO}_5
Molecular Weight269.17–269.18 g/mol
CAS Number2725791-20-6, 2821030-52-6
Purity≥97%
IUPAC Namerel-(1R,2R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid (1:1)

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The 1H^1\text{H}-NMR spectrum reveals distinct signals for the bicyclic protons and the carboxylic acid group, while IR confirms the presence of carbonyl stretches from both the ketone (≈1700 cm1^{-1}) and TFA (≈1670 cm1^{-1}) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multi-step protocols, often proprietary. A common route begins with the cyclization of a suitably functionalized precursor, such as a γ-lactam derivative, followed by oxidation to introduce the ketone moiety. The final step involves salt formation with TFA to improve solubility, as outlined in the reaction:
Bicyclic amine + TFA6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;TFA\text{Bicyclic amine + TFA} \rightarrow \text{6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;TFA}.

Reactivity Profile

The compound participates in reactions typical of carboxylic acids and secondary amines. Esterification of the carboxylic acid group with alcohols under acidic conditions yields derivatives suitable for further functionalization. The TFA counterion facilitates reactions by acting as a proton source, enhancing electrophilicity at the carbonyl carbon .

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The rigid bicyclic structure of this compound makes it a valuable scaffold in medicinal chemistry. It serves as a precursor for β-lactam analogs, which are explored for antibacterial activity . Additionally, its stereochemical complexity enables the synthesis of chiral intermediates for kinase inhibitors and protease modulators .

Case Study: β-Lactam Derivatives

Researchers have functionalized the carboxylic acid group to generate β-lactam derivatives, mimicking the core structure of penicillin. These analogs exhibit moderate activity against Gram-positive bacteria, though clinical efficacy remains under investigation .

Analytical and Quality Control Methods

AspectRecommendationSource
Personal ProtectionGloves, goggles, lab coat
Storage ConditionsRoom temperature, dry, dark
DisposalIncineration per local regulations

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